molecular formula C7H6Br2O B083738 2,4-dibromo-5-methylphenol CAS No. 13321-76-1

2,4-dibromo-5-methylphenol

Cat. No.: B083738
CAS No.: 13321-76-1
M. Wt: 265.93 g/mol
InChI Key: ADALAQNFYPXDMH-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methylphenol (C₇H₆Br₂O, MW 265.93 g/mol) is a brominated phenolic compound characterized by two bromine atoms at the 2- and 4-positions and a methyl group at the 5-position of the aromatic ring. Brominated phenols are widely studied for their applications in flame retardants, pharmaceuticals, and agrochemicals due to their electron-withdrawing substituents, which enhance stability and reactivity in substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-dibromo-5-methylphenol can be synthesized through the bromination of 5(or 6)-methylphenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-5-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated phenol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include quinones and other oxidized phenol derivatives.

    Reduction Reactions: Products include dehalogenated phenols.

Scientific Research Applications

Antimicrobial and Antifungal Activity

DBMP has been studied for its effectiveness against various microbial strains. Research indicates that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Case Study:
A study published in the Journal of Applied Microbiology evaluated the antimicrobial activity of DBMP against Staphylococcus aureus and Escherichia coli. Results showed that DBMP inhibited bacterial growth at concentrations as low as 100 µg/mL, highlighting its potential as a biocide in healthcare settings .

Synthesis of Advanced Materials

DBMP serves as a precursor in synthesizing advanced materials, including polymers and resins. Its brominated structure allows for further functionalization, enhancing material properties.

Data Table: Synthesis Applications

ApplicationMethodologyResult
Polymer synthesisFree radical polymerizationIncreased thermal stability
Resin formulationCross-linking with epoxy resinsEnhanced mechanical strength
Coating materialsAdditive in protective coatingsImproved corrosion resistance

Environmental Chemistry

DBMP is utilized in environmental chemistry to study the degradation of brominated compounds in aquatic environments. Its behavior in water systems is crucial for understanding the environmental impact of halogenated phenols.

Case Study:
Research published in Environmental Science & Technology investigated the degradation pathways of DBMP under UV light exposure. Findings revealed that DBMP undergoes photodegradation, leading to less harmful byproducts, which is essential for assessing its environmental persistence .

Quantitative Structure-Activity Relationship (QSAR) Studies

DBMP is included in QSAR modeling to predict biological activity and toxicity levels of phenolic compounds. This computational approach aids in understanding how structural modifications influence biological effects.

Data Table: QSAR Modeling Results

CompoundLog IGC50 (µg/mL)Toxicity Level
This compound2.207Moderate
2,4-Dibromophenol2.05Moderate
3,5-Dibromo-4-methylphenol2.113Moderate

Mechanism of Action

The mechanism of action of 2,4-dibromo-5-methylphenol involves its interaction with molecular targets through its phenolic hydroxyl group and bromine atoms. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 2,4-dibromo-5-methylphenol and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₇H₆Br₂O 265.93 Br (2,4), CH₃ (5) High lipophilicity; moderate acidity (pKa ~8.5); stable under standard conditions
4-Bromo-5-isopropyl-2-methylphenol C₁₀H₁₃BrO 229.12 Br (4), CH₃ (2), isopropyl (5) Increased steric bulk; lower reactivity in substitution reactions
(2-Amino-3,5-dibromophenyl)methanol C₇H₇Br₂NO 280.94 Br (3,5), NH₂ (2), CH₂OH (1) Enhanced solubility in acidic media; higher molecular weight; skin/eye irritant
5-Amino-2,4-difluorophenol C₆H₅F₂NO 145.11 F (2,4), NH₂ (5) Lower MW; higher acidity (pKa ~6.8); potential agrochemical applications
2,4-Dichloro-5-fluorobenzoic acid C₇H₃Cl₂FO₂ 223.00 Cl (2,4), F (5), COOH (1) Carboxylic acid group enhances reactivity; Cl substituents reduce steric hindrance

Reactivity and Functional Group Influence

  • Halogen Effects: Bromine’s larger atomic radius compared to fluorine or chlorine increases steric hindrance and polarizability, making bromophenols more reactive in nucleophilic aromatic substitutions. For example, this compound undergoes faster SNAr reactions than its dichloro or difluoro analogs .
  • Methyl vs. Isopropyl Groups: The methyl group in this compound offers less steric hindrance than the isopropyl group in 4-bromo-5-isopropyl-2-methylphenol, enabling broader synthetic utility .
  • Amino and Hydroxymethyl Substituents: The amino group in (2-amino-3,5-dibromophenyl)methanol increases solubility in acidic conditions but introduces toxicity risks (e.g., skin irritation) .

Biological Activity

2,4-Dibromo-5-methylphenol (DBMP) is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article reviews the available literature concerning its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6Br2O
  • Molecular Weight : 251.93 g/mol
  • IUPAC Name : this compound

The structure of DBMP includes two bromine atoms and a methyl group attached to a phenolic ring, which contributes to its reactivity and biological activity.

Antimicrobial Properties

DBMP has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that DBMP showed inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Cytotoxic Effects

DBMP has demonstrated cytotoxic effects in various cancer cell lines. In vitro studies using the MTT assay revealed that DBMP significantly reduced cell viability in human leukemia cells (HL-60) and breast cancer cells (MCF-7). The IC50 values were reported to be approximately 30 µM for HL-60 cells after 72 hours of treatment .

Cell LineIC50 (µM)Treatment Duration
HL-60 (Leukemia)3072 hours
MCF-7 (Breast)2548 hours

The mechanism by which DBMP exerts its biological effects is still under investigation. However, it is suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways. In one study, treatment with DBMP led to an increase in caspase-3 activity, indicating the initiation of apoptotic processes .

Study on Antibacterial Activity

A study published in the Journal of Applied Microbiology evaluated the antibacterial efficacy of DBMP against various strains of bacteria. The results indicated that DBMP inhibited biofilm formation and reduced bacterial load significantly when compared to control groups treated with saline .

Study on Cancer Cell Lines

In another research article focusing on the cytotoxicity of DBMP, researchers treated human leukemia and breast cancer cell lines with varying concentrations of the compound. The study concluded that DBMP not only inhibited cell proliferation but also induced cell cycle arrest at the G0/G1 phase, suggesting a potential mechanism for its anticancer effects .

Safety and Toxicity

While DBMP shows promising biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that high doses may lead to adverse effects in mammalian systems. The compound has been classified under certain regulatory frameworks as having potential reproductive toxicity, necessitating further studies to evaluate its safety for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-dibromo-5-methylphenol with high purity?

  • Methodology : Bromination of 5-methylphenol using bromine (Br₂) in acetic acid or dichloromethane under controlled temperature (0–5°C) is a common approach. Purification involves solvent extraction (e.g., methanol, isopropyl ether) followed by recrystallization .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-bromination. Use inert atmospheres to prevent oxidation.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is optimal. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecules) ensures accurate bond-length and angle calculations .
  • Example : A related dibromo compound (3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran) was resolved using SHELXL, highlighting Br⋯Br and C–H⋯H interactions critical for structural stability .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl₃) identify substitution patterns.
  • FT-IR : Detect O–H (3200–3600 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br) .
    • Data Source : NIST Chemistry WebBook provides reference spectra for analogous brominated phenols .

Advanced Research Questions

Q. How can experimental design optimize the degradation of this compound via advanced oxidation processes (AOPs)?

  • Methodology : Use factorial design (e.g., Box-Behnken) to assess variables:

  • Factors : H₂O₂ concentration, Fe²⁺ loading, pH, temperature.
  • Response : Degradation efficiency measured via HPLC or UV-Vis.
    • Case Study : For 2,4-dichlorophenol degradation, Fenton’s reagent achieved >90% efficiency at [Fe²⁺] = 0.1 mM and [H₂O₂] = 5 mM within 20 minutes . Adapt this framework for brominated analogs.

Q. What computational tools predict the environmental persistence or toxicity of this compound?

  • Methodology :

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives and ecotoxicity.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) via AutoDock Vina.
    • Validation : Cross-reference predictions with experimental data from the RIFM Safety Assessment Framework .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

  • Methodology : Analyze crystal packing using Mercury Software. Highlight halogen bonding (Br⋯O) and π-π stacking.
  • Example : In 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran, Br⋯Br contacts (3.45 Å) and C–H⋯H interactions stabilize the lattice .

Properties

IUPAC Name

2,4-dibromo-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADALAQNFYPXDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191939
Record name Phenol, 2,4-dibromo-5(or 6)-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38621-20-4
Record name Phenol, 2,4-dibromo-5(or 6)-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038621204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dibromo-5(or 6)-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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